

"2-(Methylamino)pyridine-3-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

Cat. No.: B1587148

[Get Quote](#)

An In-depth Technical Guide to **2-(Methylamino)pyridine-3-carboxylic Acid**

Executive Summary

This technical guide provides a comprehensive overview of **2-(Methylamino)pyridine-3-carboxylic acid** (CAS No. 32399-13-6), a heterocyclic building block of significant interest in synthetic and medicinal chemistry. This document details the compound's fundamental chemical and physical properties, provides a spectroscopic profile for its characterization, and outlines a robust synthetic protocol. Furthermore, it discusses its chemical reactivity, potential applications in research and drug development, and critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for its effective use in laboratory and development settings.

Molecular Identity and Structural Elucidation

2-(Methylamino)pyridine-3-carboxylic acid, also known as 2-(methylamino)nicotinic acid, is a disubstituted pyridine derivative. The presence of a carboxylic acid at the C3 position and a methylamino group at the C2 position imparts a unique electronic and steric profile, making it a valuable intermediate.

Key Identifiers

Identifier	Value	Source
CAS Number	32399-13-6	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2] [4]
Molecular Weight	152.15 g/mol	[1] [2]
IUPAC Name	2-(methylamino)pyridine-3-carboxylic acid	[1]
Canonical SMILES	CNC1=C(C=CC=N1)C(=O)O	[1]
InChIKey	SMYTUBMIBZOXTH-UHFFFAOYSA-N	[1]

Chemical Structure

The structure features a pyridine ring, which is an electron-deficient aromatic system. It is functionalized with an electron-donating secondary amine group and an electron-withdrawing carboxylic acid group on adjacent carbons. This arrangement facilitates intramolecular hydrogen bonding, which influences its physical properties and reactivity.

Caption: 2D structure of **2-(Methylamino)pyridine-3-carboxylic acid**.

Physicochemical Characteristics

The compound presents as a solid at room temperature with a high melting point, indicative of strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid and amine moieties, as well as the pyridine nitrogen.

Physical and Chemical Properties

Property	Value	Source
Melting Point	250-255 °C	[2]
Boiling Point (Predicted)	336.5 ± 27.0 °C	[2]
Density (Predicted)	1.327 ± 0.06 g/cm³	[2]
pKa (Predicted)	1.86 ± 0.36	[2]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[2]

The predicted low pKa suggests that it is a relatively strong carboxylic acid for an organic molecule, a consequence of the electron-withdrawing nature of the adjacent protonated pyridine ring.

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be complex but highly characteristic. Key absorptions would include:

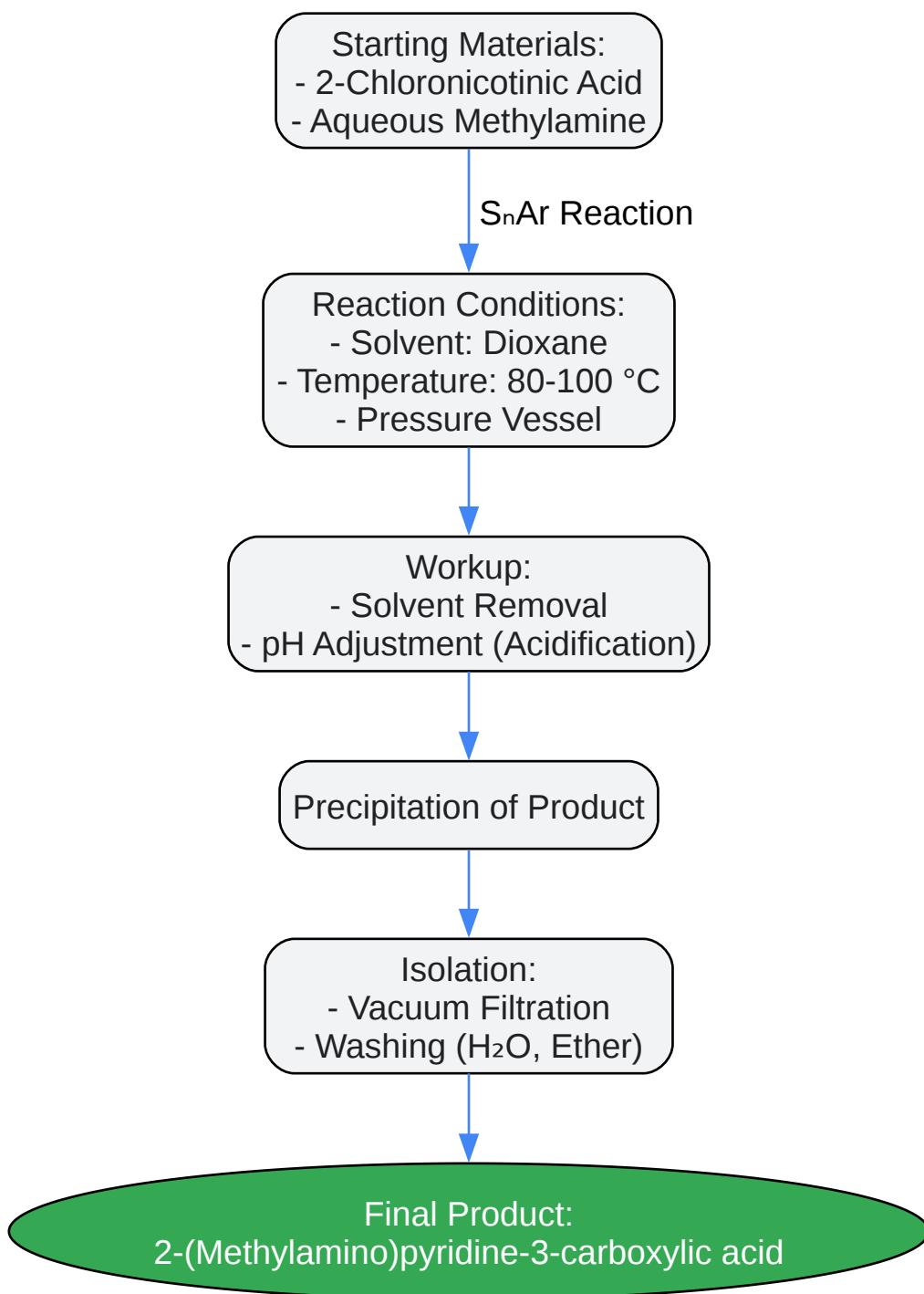
- O-H Stretch: A very broad absorption from 2500-3300 cm^{-1} , typical for a hydrogen-bonded carboxylic acid.[\[5\]](#)
- N-H Stretch: A moderate, sharp peak around 3300-3500 cm^{-1} for the secondary amine.
- C=O Stretch: A strong, sharp absorption between 1710-1760 cm^{-1} .[\[5\]](#) The presence of intramolecular hydrogen bonding would likely shift this peak towards the lower end of the range (~1710 cm^{-1}).[\[5\]](#)

- C=N and C=C Stretches: A series of absorptions in the 1450-1600 cm^{-1} region, characteristic of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would provide clear structural information.
 - -COOH Proton: A broad singlet appearing significantly downfield, typically >12 ppm.[5]
 - Pyridine Protons: Three aromatic protons on the pyridine ring, likely appearing in the 7.0-8.5 ppm range, with splitting patterns dictated by their coupling constants.
 - -NH Proton: A singlet or broad singlet with a variable chemical shift, dependent on solvent and concentration.
 - -CH₃ Protons: A singlet around 2.8-3.2 ppm, corresponding to the three methyl protons.
- ^{13}C NMR: The carbon spectrum would confirm the carbon framework.
 - Carboxyl Carbon (-COOH): A signal in the 165-185 ppm range.[5]
 - Pyridine Carbons: Five distinct signals in the aromatic region (120-160 ppm), with the carbon attached to the amino group (C2) being the most shielded (upfield).
 - Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around 25-35 ppm.

Synthesis and Chemical Reactivity


Proposed Synthesis Pathway

A robust and industrially scalable synthesis route for **2-(Methylamino)pyridine-3-carboxylic acid** involves the nucleophilic aromatic substitution (S_nAr) of a readily available precursor, 2-chloronicotinic acid, with methylamine. The electron-withdrawing nature of both the carboxylic acid and the ring nitrogen activates the C2 position towards nucleophilic attack, making this a highly efficient transformation.

Experimental Protocol: Synthesis via S_nAr

- Reagents: 2-chloronicotinic acid, Methylamine (40% solution in H₂O), Dioxane (or another suitable polar aprotic solvent), Hydrochloric acid (for pH adjustment).
- Procedure:
 - To a sealed pressure vessel, add 2-chloronicotinic acid (1.0 eq) and dioxane.
 - Cool the mixture in an ice bath and slowly add an excess of aqueous methylamine solution (3.0-4.0 eq).
 - Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
 - After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
 - Redissolve the crude residue in water and acidify with concentrated HCl to a pH of ~2-3. The zwitterionic product will precipitate out of the solution.
 - Isolate the solid product by vacuum filtration.
 - Wash the filter cake with cold water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove impurities.
 - Dry the purified **2-(Methylamino)pyridine-3-carboxylic acid** under vacuum to yield the final product.
- Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic methods described in Section 4.0, as well as melting point analysis.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(Methylamino)pyridine-3-carboxylic acid**.

Chemical Reactivity Analysis

- Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.
- Methylamino Group: The secondary amine is nucleophilic and can be further alkylated or acylated. Its basicity is reduced by the adjacent electron-withdrawing pyridine ring.
- Pyridine Ring: The ring can undergo electrophilic substitution, although it is deactivated by the carboxylic acid group. The ring nitrogen can be quaternized or oxidized to an N-oxide.

Applications in Research and Development

Pyridine carboxylic acids and their derivatives are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals.^[6] **2-(Methylamino)pyridine-3-carboxylic acid** serves as a versatile building block for constructing more complex molecular architectures. Its bifunctional nature (amine and carboxylic acid) allows for sequential or orthogonal derivatization, making it valuable in combinatorial chemistry and the development of targeted therapeutic agents. While specific large-scale applications are not widely documented, its structure is analogous to fragments found in bioactive molecules, suggesting its primary use is in research and development for novel chemical entities.

Safety, Handling, and Disposal

GHS Hazard Classification

According to aggregated GHS information, the compound is classified as a skin sensitizer.^[1]

Hazard Class	Category	Hazard Statement
Skin Sensitization	1	H317: May cause an allergic skin reaction

Safe Handling Procedures

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.^[7]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]
- Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[7]
- Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[7]
- Hygiene Measures: Avoid breathing dust.[7] Contaminated work clothing should not be allowed out of the workplace.[7] Wash hands thoroughly after handling.

Disposal Considerations

The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains or sewer systems.[7] All disposal practices must be in accordance with applicable local, state, and federal regulations.[7]

Conclusion

2-(Methylamino)pyridine-3-carboxylic acid is a well-defined chemical entity with a unique set of properties derived from its substituted pyridine core. Its high melting point and predicted pKa are direct results of its molecular structure. The well-understood reactivity of its functional groups, combined with a straightforward synthetic route, establishes it as a valuable and versatile intermediate for advanced chemical synthesis. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and reactivity is paramount for its successful application in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylamino)pyridine-3-carboxylic acid | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 32399-13-6 CAS MSDS (2-(Methylamino)pyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. S0059 | 2-(Methylamino)pyridine-3-carboxylic acid_Chengdu Syns Medical Technology, Co.,LTD. [syns.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. ["2-(Methylamino)pyridine-3-carboxylic acid" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587148#2-methylamino-pyridine-3-carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com